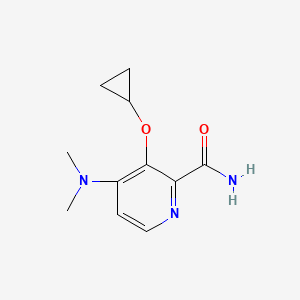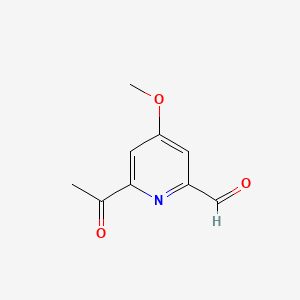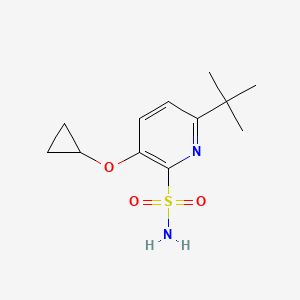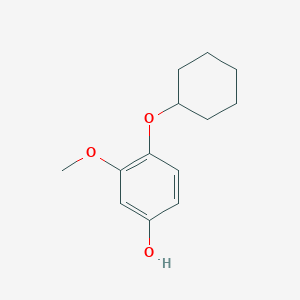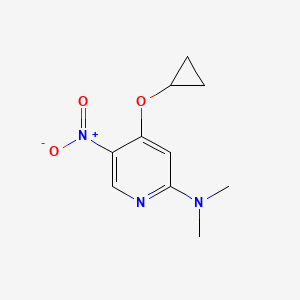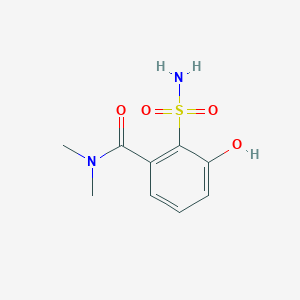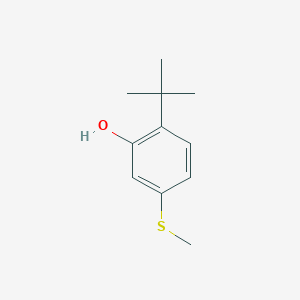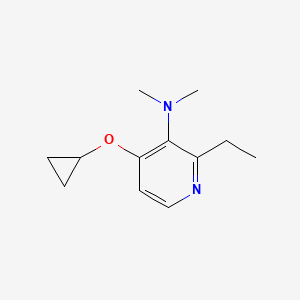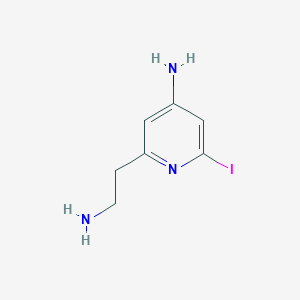
2-(2-Aminoethyl)-6-iodopyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-iodopyridin-4-amine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an iodine atom at the 6-position and an aminoethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-iodopyridin-4-amine typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method is the direct iodination of 2-(2-Aminoethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-6-iodopyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-(2-Aminoethyl)pyridine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Imines or amides.
Reduction: 2-(2-Aminoethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-6-iodopyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylpyridine: Lacks the iodine atom, making it less reactive in halogen bonding.
6-Iodopyridine: Lacks the aminoethyl group, reducing its potential for hydrogen bonding.
2-(2-Aminoethyl)-4-methylpyridine: Substituted with a methyl group instead of iodine, altering its chemical reactivity.
Uniqueness
2-(2-Aminoethyl)-6-iodopyridin-4-amine is unique due to the presence of both the aminoethyl and iodine substituents. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H10IN3 |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6-iodopyridin-4-amine |
InChI |
InChI=1S/C7H10IN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11) |
Clé InChI |
HFEYUSAZQLYXGD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




